molecular formula C25H24ClN5O B7551418 N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine

N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine

Cat. No. B7551418
M. Wt: 445.9 g/mol
InChI Key: FZHQLQSTCNRPMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine, also known as CEP-28122, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications in various diseases. It belongs to the class of quinazoline-based compounds and has shown promising results in preclinical studies.

Mechanism of Action

N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine works by inhibiting the activity of various kinases that are involved in the pathogenesis of various diseases. It has been found to be particularly effective in inhibiting the activity of JAK2, a kinase that plays a crucial role in the development of myeloproliferative neoplasms. By inhibiting the activity of JAK2, N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine can prevent the proliferation of cancer cells and reduce the severity of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various kinases that are involved in the pathogenesis of various diseases. N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine has been found to be particularly effective in inhibiting the activity of JAK2, a kinase that plays a crucial role in the development of myeloproliferative neoplasms. By inhibiting the activity of JAK2, N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine can prevent the proliferation of cancer cells and reduce the severity of autoimmune and inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine has a number of advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of kinases in various diseases. However, one of the limitations is that it can be difficult to obtain and is relatively expensive. This can make it challenging to use in large-scale experiments.

Future Directions

There are a number of future directions for research on N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine. One area of interest is in developing more potent and selective inhibitors of JAK2. This could lead to the development of more effective therapies for myeloproliferative neoplasms and other diseases. Another area of interest is in studying the potential of N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine in combination with other therapies. This could lead to the development of more effective combination therapies for various diseases. Finally, there is a need for more research on the safety and toxicity of N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine, particularly in humans. This will be important for the development of safe and effective therapies.

Synthesis Methods

The synthesis of N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine involves a multistep process that starts with the reaction of 2-chloroaniline with ethyl 2-bromoacetate to form ethyl 2-(2-chlorophenyl)acetate. This is followed by the reaction of ethyl 2-(2-chlorophenyl)acetate with morpholine to form ethyl 2-(2-chlorophenyl)-2-morpholin-4-ylethanoate. The final step involves the reaction of ethyl 2-(2-chlorophenyl)-2-morpholin-4-ylethanoate with 4-amino-2-(2-pyridinyl)quinazoline to form N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of various kinases that are involved in the pathogenesis of these diseases. N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine has been found to be particularly effective in inhibiting the activity of JAK2, a kinase that plays a crucial role in the development of myeloproliferative neoplasms.

properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN5O/c26-21-7-3-1-5-19(21)23(31-13-15-32-16-14-31)17-28-25-20-6-2-4-8-22(20)29-24(30-25)18-9-11-27-12-10-18/h1-12,23H,13-17H2,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHQLQSTCNRPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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